molecular formula C15H26N4O2S B6804453 N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B6804453
M. Wt: 326.5 g/mol
InChI Key: CWNRWJMZRRJCCX-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure combined with a sulfonamide group, making it an interesting subject for chemical research.

Properties

IUPAC Name

N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2S/c1-12(2)8-18(10-14-7-16-17(3)9-14)22(20,21)19-11-13-4-5-15(19)6-13/h7,9,12-13,15H,4-6,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNRWJMZRRJCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CN(N=C1)C)S(=O)(=O)N2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps:

    Formation of the 2-azabicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the sulfonamide group: This step often involves the reaction of the bicyclic amine with a sulfonyl chloride under basic conditions.

    Attachment of the pyrazolylmethyl group: This can be done via a nucleophilic substitution reaction, where the pyrazole derivative is introduced to the sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The sulfonamide group is known for its antibacterial properties, suggesting that this compound could be investigated for potential pharmaceutical applications.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide exerts its effects would depend on its specific application. Generally, the sulfonamide group can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-phosphonamide: Similar structure but with a phosphonamide group.

Uniqueness

The uniqueness of N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide lies in its combination of a bicyclic core with a sulfonamide group, which may confer distinct chemical and biological properties compared to its analogs.

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